molecular formula C12H17BrO2 B6611877 6-(4-Bromophenoxy)hexan-1-OL CAS No. 133080-87-2

6-(4-Bromophenoxy)hexan-1-OL

Cat. No.: B6611877
CAS No.: 133080-87-2
M. Wt: 273.17 g/mol
InChI Key: OTCCUELFRNEZNV-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)hexan-1-OL is an organic compound with the molecular formula C12H17BrO2 It is a brominated phenoxy alcohol, characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)hexan-1-OL typically involves the reaction of 4-bromophenol with 6-bromohexanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 6-bromohexanol attacks the bromine-substituted carbon of 4-bromophenol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)hexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a phenoxyhexanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(4-Bromophenoxy)hexanal or 6-(4-Bromophenoxy)hexanone.

    Reduction: Formation of 6-(4-Phenoxy)hexan-1-OL.

    Substitution: Formation of 6-(4-Aminophenoxy)hexan-1-OL or 6-(4-Thiophenoxy)hexan-1-OL.

Scientific Research Applications

6-(4-Bromophenoxy)hexan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymerizable ionic liquids and gel polymer electrolytes.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)hexan-1-OL involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-hexanol: Similar structure but lacks the phenoxy group.

    4-Bromophenol: Contains the bromophenol moiety but lacks the hexanol chain.

    6-(4-Chlorophenoxy)hexan-1-OL: Similar structure with chlorine instead of bromine.

Uniqueness

6-(4-Bromophenoxy)hexan-1-OL is unique due to the presence of both the bromophenol and hexanol moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

6-(4-bromophenoxy)hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCCUELFRNEZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631210
Record name 6-(4-Bromophenoxy)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133080-87-2
Record name 6-(4-Bromophenoxy)hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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